molecular formula C8H3BrClF3O2 B2509319 3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid CAS No. 2386483-96-9

3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid

Cat. No.: B2509319
CAS No.: 2386483-96-9
M. Wt: 303.46
InChI Key: LFWJANKPJZEQBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H3BrClF3O2 It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and trifluoromethyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a trifluoromethyl-substituted benzoic acid precursor. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the halogenation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.

    Oxidation and Reduction: It can participate in oxidation-reduction reactions, altering the oxidation state of the functional groups attached to the benzene ring.

    Coupling Reactions: The compound is also a candidate for Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be utilized in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: Research into its potential as a precursor for drug development, especially in designing molecules with improved pharmacokinetic properties.

    Industry: It serves as an intermediate in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)benzoic acid
  • 4-Chloro-3-(trifluoromethyl)benzoic acid
  • 3-Bromo-4-chlorobenzoic acid

Comparison: Compared to its analogs, 3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid is unique due to the simultaneous presence of bromine, chlorine, and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

3-bromo-4-chloro-5-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF3O2/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWJANKPJZEQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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